1-Bromo-2-methyl-4-nitronaphthalene
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Overview
Description
1-Bromo-2-methyl-4-nitronaphthalene is an organic compound with the molecular formula C11H8BrNO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains bromine, methyl, and nitro functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-methyl-4-nitronaphthalene can be synthesized through a multi-step process involving the bromination and nitration of naphthalene derivatives. One common method involves the bromination of 2-methyl-4-nitronaphthalene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an inert solvent like carbon tetrachloride at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The bromination and nitration steps are optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems for monitoring and control .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-methyl-4-nitronaphthalene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the presence of the bromine and nitro groups, which influence the reactivity of the aromatic ring.
Nucleophilic Aromatic Substitution (NAS): The nitro group activates the aromatic ring towards nucleophilic attack, allowing for substitution reactions with nucleophiles such as amines and alkoxides.
Common Reagents and Conditions
Bromination: Bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) as a catalyst.
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Scientific Research Applications
1-Bromo-2-methyl-4-nitronaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.
Biological Studies: It is employed in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Mechanism of Action
The mechanism of action of 1-Bromo-2-methyl-4-nitronaphthalene in chemical reactions involves the activation of the aromatic ring by the nitro group, which makes it more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-nitronaphthalene: Similar in structure but lacks the methyl group, affecting its reactivity and applications.
2-Bromo-1-methyl-4-nitronaphthalene: Positional isomer with different reactivity due to the position of the bromine and nitro groups.
4-Bromo-1-methyl-2-nitronaphthalene: Another positional isomer with distinct chemical properties.
Uniqueness
1-Bromo-2-methyl-4-nitronaphthalene is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity patterns and makes it a valuable intermediate in organic synthesis and material science .
Properties
IUPAC Name |
1-bromo-2-methyl-4-nitronaphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-7-6-10(13(14)15)8-4-2-3-5-9(8)11(7)12/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCHLHCQCLRWOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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